molecular formula C16H14ClF3N4O3 B11480065 Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester

Cat. No.: B11480065
M. Wt: 402.75 g/mol
InChI Key: SEPGRUHGERDJLQ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a chlorobenzoyl group, a trifluoromethyl group, and a pyrimidinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-chlorobenzoyl chloride and 2-amino-3,3,3-trifluoropropanoic acid. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the structure of the compound.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are commonly used.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions.

Scientific Research Applications

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The trifluoromethyl and pyrimidinylamino groups play a crucial role in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-chloro-, ethyl ester
  • Propanoic acid, 2-methyl-, ethyl ester
  • Propanoic acid, 2-oxo-, ethyl ester

Uniqueness

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrimidinylamino group contributes to its biological activity. This makes the compound a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H14ClF3N4O3

Molecular Weight

402.75 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(pyrimidin-2-ylamino)propanoate

InChI

InChI=1S/C16H14ClF3N4O3/c1-2-27-13(26)15(16(18,19)20,24-14-21-8-5-9-22-14)23-12(25)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,23,25)(H,21,22,24)

InChI Key

SEPGRUHGERDJLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NC=CC=N1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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